REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH:10]([O:13][CH2:14][CH2:15][N:16]([CH3:18])[CH3:17])[CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C>[CH3:17][N:16]([CH3:18])[CH2:15][CH2:14][O:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1
|
Name
|
1-benzyl-3-(2-dimethylaminoethoxy)pyrrolidine
|
Quantity
|
0.0402 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)OCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled filtered solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1CNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |